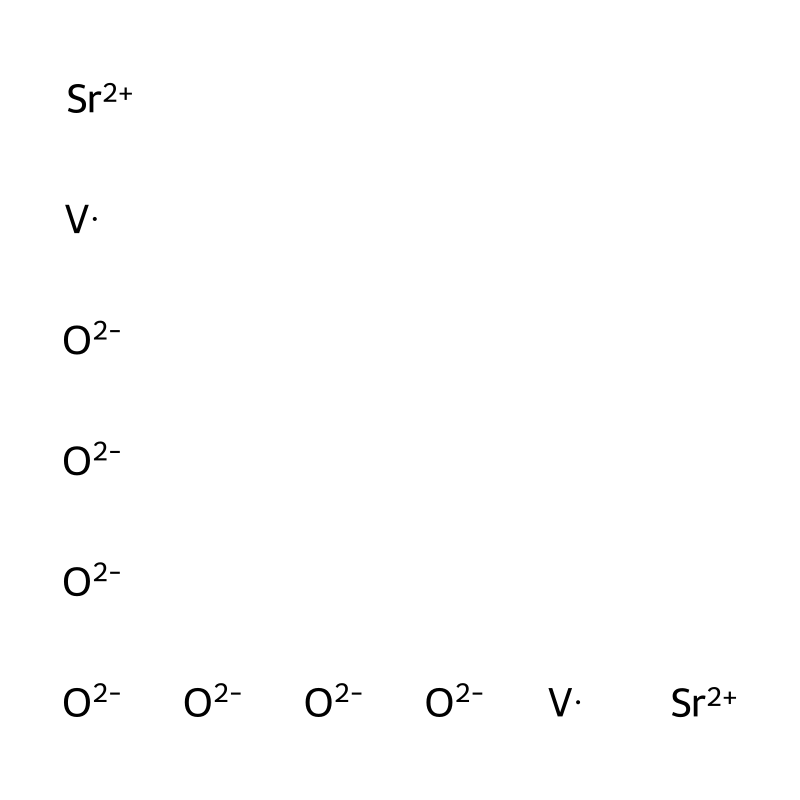Strontium vanadium oxide (SrV2O6)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crystal Structure and Electronic Properties
SrV2O6 crystallizes in a cubic perovskite structure with Sr atoms occupying the A-sites and V atoms surrounded by oxygen atoms forming VO6 octahedra in the B-sites []. This arrangement results in a ++, ++++ oxidation state for Sr and Vanadium respectively. The electronic configuration of Vanadium in SrV2O6 leads to d<sup>1</sup> electron configuration, which plays a crucial role in determining its interesting magnetic and electrical properties [].
Magnetic Properties
SrV2O6 exhibits antiferromagnetic ordering at low temperatures, where neighboring vanadium spins align antiparallel. The Neel temperature (TN), which signifies the transition from paramagnetic to antiferromagnetic phase, for SrV2O6 is around 150 K []. Research suggests that the magnetic properties of SrV2O6 can be tuned by factors like doping or applying external pressure, making it a potential candidate for materials with controllable magnetic properties [].
Potential Applications
The unique combination of structural, electronic, and magnetic properties of SrV2O6 has opened doors for exploring its potential applications in various fields:
- Spintronics: The controllable magnetic properties of SrV2O6 make it a potential candidate for spintronic devices, which utilize electron spin for information processing and storage [].
- Solid State Batteries: Research suggests that SrV2O6 can be a promising cathode material for solid-state batteries due to its high capacity and good cycling stability [].
Strontium vanadium oxide, with the chemical formula SrV2O6, is a complex oxide that exhibits unique structural and electronic properties. It crystallizes in an orthorhombic structure, characterized by a specific arrangement of strontium and vanadium ions within a lattice framework. The compound is notable for its potential applications in various fields, including electronics, catalysis, and energy storage.
The crystal structure of strontium vanadium oxide features alternating layers of strontium and vanadium oxides, which contribute to its interesting electrical and optical properties. The presence of vanadium in multiple oxidation states allows for significant redox activity, making this compound a candidate for applications in sensors and photocatalysts .
In addition to its photocatalytic activity, strontium vanadium oxide also demonstrates electrochemical properties. It has been utilized as an electrode material in batteries, where it undergoes redox reactions during charge and discharge cycles. The specific capacity and cycling stability of strontium vanadium oxide make it a promising candidate for energy storage applications .
Strontium vanadium oxide can be synthesized through several methods:
- Hydrothermal Method: This is one of the most common techniques used to produce strontium vanadium oxide. In this process, precursors such as strontium nitrate and ammonium metavanadate are dissolved in water and subjected to high temperatures (typically around 180 °C) within a sealed autoclave. This method allows for controlled growth of the desired rod-like or dandelion-like nanostructures .
- Solid-State Reaction: This method involves mixing stoichiometric amounts of strontium carbonate and vanadium pentoxide at high temperatures. The reaction typically requires prolonged heating to ensure complete formation of the compound.
- Sol-Gel Process: In this approach, metal alkoxides or nitrates are used as precursors. The sol-gel method allows for the formation of homogeneous materials at lower temperatures compared to solid-state synthesis.
Strontium vanadium oxide has a range of applications across various fields:
- Electrochemical Sensors: Due to its excellent electrocatalytic properties, strontium vanadium oxide is employed in electrochemical sensors for detecting organic compounds like caffeic acid .
- Photocatalysis: Its ability to degrade pollutants under visible light makes it suitable for environmental cleanup technologies.
- Energy Storage: As a cathode material in zinc-ion batteries, strontium vanadium oxide demonstrates promising electrochemical performance .
- Microwave Dielectric Ceramics: It exhibits favorable dielectric properties, making it useful in low-temperature co-fired ceramic applications .
Interaction studies involving strontium vanadium oxide focus on its reactivity with various substrates under different conditions. For example, investigations into its photocatalytic efficiency reveal how it interacts with light and water molecules to generate reactive species that can oxidize organic pollutants . Additionally, studies on its electrochemical behavior provide insights into how it interacts with electrolytes during battery operation.
Strontium vanadium oxide shares similarities with other transition metal oxides but possesses unique characteristics that set it apart:
| Compound Name | Formula | Key Properties | Unique Features |
|---|---|---|---|
| Strontium titanate | SrTiO3 | High dielectric constant; used in electronics | Perovskite structure; strong ferroelectric properties |
| Barium vanadate | BaV2O6 | Similar crystal structure; potential photocatalyst | Higher stability under pressure compared to SrV2O6 |
| Calcium vanadate | CaV2O6 | Exhibits semiconductor properties | Lower thermal stability than SrV2O6 |
| Lead vanadate | PbV2O6 | Used in pigments; good thermal stability | Toxicity concerns due to lead content |
Strontium vanadium oxide's unique combination of structural characteristics, redox activity, and photocatalytic efficiency distinguishes it from these similar compounds, making it particularly valuable for advanced materials applications.
Other CAS
12435-86-8








